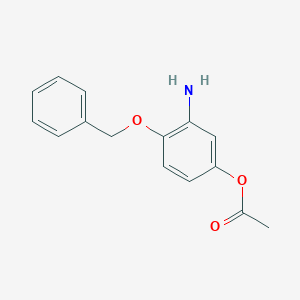
3-Amino-4-benzyloxyphenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-benzyloxyphenyl acetate is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Amino-4-benzyloxyphenyl acetate (CAS Number: 141498-80-8) is an organic compound that has garnered attention due to its potential biological activities. This compound features a phenolic structure characterized by the presence of both an amino group and a benzyloxy group, contributing to its reactivity and biological interactions. The following sections provide a detailed overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H17NO3. The structural features include:
- Amino Group : Contributes to potential interactions with various biomolecules.
- Benzyloxy Group : Enhances lipophilicity, which may influence the compound's bioavailability.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, suggesting that this compound may also possess this activity. The presence of the phenolic structure is often linked to antimicrobial efficacy.
- Cytotoxic Effects : Preliminary studies indicate that derivatives of this compound can inhibit cancer cell viability. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines .
- Enzyme Modulation : The compound may interact with specific enzymes, potentially acting as an inhibitor or activator. This could lead to alterations in metabolic pathways relevant to disease processes, including cancer and inflammation.
The biological activity of this compound is likely mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Modulation : Compounds with similar structures have been shown to influence ROS levels in cells, which play critical roles in signaling and apoptosis .
- Enzyme Inhibition : The amino group can participate in hydrogen bonding or ionic interactions with enzyme active sites, thereby modulating their activity .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of structurally related compounds on leukemia and lung cancer cell lines. Results indicated significant inhibition of cell proliferation with IC50 values below 2 μM for certain derivatives, highlighting the potential of phenolic compounds in cancer therapy .
Case Study 2: Antimicrobial Efficacy
In vitro assays conducted on similar phenolic compounds revealed notable antimicrobial activity against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes facilitated by the phenolic hydroxyl groups.
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Ethyl 2-(3-amino-4-hydroxyphenyl)acetate | Contains an ethoxycarbonyl group | Exhibits distinct crystallization behavior |
| 3-Amino-4-hydroxyphenyl acetate | Lacks the benzyloxy substituent | Demonstrates different biological activities |
| 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane | Contains multiple amino groups | Known for high thermal stability |
This table illustrates how structural variations influence the biological activities and stability profiles of related compounds.
特性
IUPAC Name |
(3-amino-4-phenylmethoxyphenyl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-11(17)19-13-7-8-15(14(16)9-13)18-10-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFVAFIKSQFLBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)OCC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101251649 |
Source


|
| Record name | Phenol, 3-amino-4-(phenylmethoxy)-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101251649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141498-80-8 |
Source


|
| Record name | Phenol, 3-amino-4-(phenylmethoxy)-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141498-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 3-amino-4-(phenylmethoxy)-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101251649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














